Isororidin E
Description
Isororidin E is a macrocyclic trichothecene, a class of mycotoxins produced by marine-derived fungi of the genus Myrothecium. It is closely related to roridin E but differs in stereochemical configuration at the C-6 and C-13 positions (6S,13S vs. 6R,13R in roridin E) . The compound was first isolated from Myrothecium sp. TUF 02F6, alongside roridins A, H, and R, and its structure was elucidated using high-resolution mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy . This compound exhibits cytotoxic activity, though its specific IC50 values remain less documented compared to its analogs .
Properties
Molecular Formula |
C29H38O8 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(12E,18E,20E)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione |
InChI |
InChI=1S/C29H38O8/c1-18-9-11-28-16-34-26(32)14-19(2)10-12-33-21(20(3)30)7-5-6-8-25(31)37-22-15-24(36-23(28)13-18)29(17-35-29)27(22,28)4/h5-8,13-14,20-24,30H,9-12,15-17H2,1-4H3/b7-5+,8-6+,19-14+ |
InChI Key |
KEEQQEKLEZRLDS-UZFWBDJGSA-N |
Isomeric SMILES |
CC1=CC2C3(CC1)COC(=O)/C=C(/CCOC(/C=C/C=C/C(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)\C |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)C |
Synonyms |
roridin E |
Origin of Product |
United States |
Chemical Reactions Analysis
Current Limitations in Available Data
The compound "Isororidin E" does not appear in any of the indexed sources, including:
This absence suggests that this compound may be a niche or recently characterized compound with limited published research in mainstream databases.
Recommendations for Further Research
To obtain authoritative data on this compound’s chemical reactions, consider the following steps:
Specialized Natural Product Databases
-
Reaxys or SciFinder : Prioritize entries under trichothecene derivatives, as this compound is part of this mycotoxin class.
-
PubChem or ChEBI : Cross-reference identifiers (e.g., CID 11100884) for associated reactions or bioactivity studies.
Targeted Literature Review
Search for peer-reviewed studies using keywords:
-
“this compound biosynthesis”
-
“Trichothecene epoxide reactivity”
-
“Mycotoxin derivatization pathways”
Experimental Characterization
If no data exists, propose analytical workflows:
-
Structural Elucidation : NMR (¹H, ¹³C) and HRMS to confirm functional groups.
-
Reactivity Profiling :
-
Acid/base stability (e.g., epoxide ring-opening under acidic conditions).
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Oxidative transformations (e.g., ozonolysis of conjugated dienes).
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Enzymatic modifications (e.g., cytochrome P450-mediated hydroxylation).
-
Anticipated Reactivity Based on Structural Analogues
This compound is hypothesized to share reactivity trends with trichothecenes (e.g., T-2 toxin):
| Reaction Type | Expected Pathway | Potential Products |
|---|---|---|
| Epoxide Ring-Opening | Nucleophilic attack (e.g., H2O, amines) | Diols or amino alcohol derivatives |
| Ester Hydrolysis | Acid- or base-catalyzed cleavage of acetyl groups | Deacetylated metabolites |
| Oxidation | Allylic or epoxide oxidation | Epoxy-diols or ketone formation |
Critical Gaps and Collaboration Opportunities
-
Partner with mycotoxin research groups (e.g., USDA-ARS, academic labs specializing in fungal metabolites).
-
Utilize computational tools (e.g., DFT for transition state modeling) to predict reaction energetics.
Comparison with Similar Compounds
Stereochemical and Structural Differences
Isororidin E belongs to a family of epimers and stereoisomers derived from the roridin scaffold. Key comparisons include:
Key Observations :
- Stereochemistry : The 6S,13S configuration of this compound distinguishes it from roridin E (6R,13R) and its epimers. This difference significantly impacts NMR chemical shifts, particularly at C-5 to C-8 and C-13–C-14 .
- Biological Activity : While roridin E derivatives like 12-hydroxyroridin E show potent cytotoxicity (IC50 = 0.19 µM), this compound’s activity is inferred to be lower due to stereochemical variations that may reduce target binding affinity .
Spectroscopic and Analytical Data
- NMR Spectroscopy :
- HR-ESI-MS :
- This compound displays a pseudo-molecular ion peak at m/z 550.2963 ([M+NH4]+), consistent with its molecular formula (C29H38O9) .
Q & A
Q. How can researchers avoid overinterpretation of this compound’s preliminary bioactivity data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
